7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring substituted with a bromine atom, a pyrimidine ring, and a triazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyridine derivatives. The use of microwave-mediated synthesis can be advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as NaOCl or MnO2.
Reduction: Reduction reactions may involve the use of reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the bromine-substituted pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include NaOCl, MnO2, NaBH4, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Biological Studies: The compound exhibits activities against cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to modulation of immune responses and inhibition of inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Uniqueness
7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern and the combination of pyridine, pyrimidine, and triazole rings.
Properties
Molecular Formula |
C21H17BrN6 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
10-(5-bromopyridin-2-yl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17BrN6/c1-12-4-6-15(7-5-12)19-25-21-18-13(2)14(3)28(17-9-8-16(22)10-23-17)20(18)24-11-27(21)26-19/h4-11H,1-3H3 |
InChI Key |
FTQLPUREZAIZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=NC=C(C=C5)Br)C)C |
Origin of Product |
United States |
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